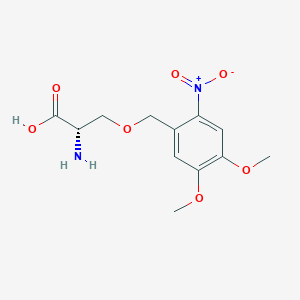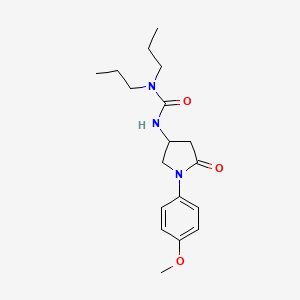
4,5-Dimethoxy-2-nitrobenzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-nitrobenzyl-L-serine is a compound with the molecular formula C12H16N2O7 . It is a photolabile protecting reagent, commonly used in peptide or nucleotide synthesis to protect amines and hydroxyl groups . It is also used as a reagent for the protection of alcohols, which can be cleaved by photolysis involving intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde, which are readily cleaved by hydrolysis .
Synthesis Analysis
The synthesis of this compound involves the use of carboxylic acids conjugated with 4,5-dimethoxy-2-nitrobenzyl photoremovable protecting group . The photolysis of these “caged” acids results in a significant increase in fluorescence emission at 430 nm. Further UV irradiation forms a product with fluorescence at a longer wavelength (470 nm excitation / 500-600 nm emission) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. For example, the electronic ground state can be calculated using the B3LYP method, and the electronic excited states can be calculated using the TD-B3LYP method .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a photolabile protecting group. Upon exposure to light, the molecule undergoes photolysis, resulting in the cleavage of the protecting group and the release of the protected molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be computed using various methods. For example, the molecular weight of the compound is 300.26 g/mol, and it has a topological polar surface area of 137 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .Scientific Research Applications
Synthesis and Photodeprotection
- Synthesis of Photodeprotectable Serine Derivatives : 4,5-Dimethoxy-2-nitrobenzyl-L-serine (DMNB-Serine) has been synthesized using FMOC-aziridinecarboxylate and nitroveratryl alcohol. This process includes a photodeprotection step where irradiation with specific light releases serine, demonstrating its application in light-sensitive biochemical processes (Pirrung & Nunn, 1992).
Biochemical and Cellular Applications
- Control of Protein Phosphorylation : DMNB-Serine was genetically encoded in yeast to create a photocaged amino acid. This facilitated the noninvasive photoactivation of protein phosphorylation, enabling dynamic regulation of cellular processes and real-time monitoring of these changes (Lemke et al., 2007).
- Selective Immunocapture and Release of Caged Proteins : DMNB-Serine's photocaging group is used for capturing and light-controlled release of proteins, offering a versatile tool for various biochemical applications, such as in protein analysis and biotechnological processes (Rakauskaitė et al., 2021).
Molecular Dynamics and Photoreactions
- Light-Activatable TET-Dioxygenases : Involvement of DMNB-Serine in the study of epigenetic regulation. By incorporating DMNB-Serine into TET dioxygenases, researchers achieved temporal control in studying dynamic changes in the epigenome and transcriptome (Palei et al., 2020).
- Photoreactive Peptide Release : DMNB-Serine is involved in studies of photoreactive peptides, contributing to understanding peptide release mechanisms upon photoconversion, vital for controlled drug delivery and phototherapy applications (Nakayama et al., 2011).
Applications in Material Science
- Multiresponsive Hydrogels and Organogels : DMNB-Serine has been utilized in the creation of hydrogels that respond to various stimuli like UV light, offering potential applications in controlled substance release and tissue engineering (Rickhoff et al., 2021).
Mechanism of Action
Target of Action
DMNB-caged-Serine, also known as (S)-2-Amino-3-((4,5-dimethoxy-2-nitrobenzyl)oxy)propanoic acid or 4,5-Dimethoxy-2-nitrobenzyl-L-serine, is primarily targeted at proteins in cells . It is incorporated into proteins of S.cerevisiae when introduced into the growth medium at millimolar concentrations .
Mode of Action
DMNB-caged-Serine is a photocaged amino acid . The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This interaction with its targets results in the control of protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by DMNB-caged-Serine is protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can control the phosphorylation of proteins . This can have downstream effects on various cellular processes that are regulated by protein phosphorylation.
Pharmacokinetics
It is known that the compound is soluble to 10 mm in dmso with gentle warming . This solubility can impact the bioavailability of DMNB-caged-Serine in biological systems.
Result of Action
The molecular and cellular effects of DMNB-caged-Serine’s action primarily involve the control of protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can influence the phosphorylation state of proteins, thereby affecting their function .
Action Environment
The action, efficacy, and stability of DMNB-caged-Serine can be influenced by environmental factors such as light and temperature. For instance, the compound is photoactivated by visible blue light (405 nm) to release serine . Additionally, its solubility can be enhanced with gentle warming in DMSO .
Future Directions
The future directions for the use of 4,5-Dimethoxy-2-nitrobenzyl-L-serine could involve its application in the field of biomedical research. For instance, its photolabile properties could be utilized in the development of photosensitive liposomes for targeted drug delivery . Additionally, the fluorescent properties observed upon photolysis could potentially be used for monitoring the “uncaging” process .
properties
IUPAC Name |
(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPNOMZFGNKBR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)
